molecular formula C18H30BrNO2 B12685605 Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- CAS No. 109965-82-4

Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)-

Cat. No.: B12685605
CAS No.: 109965-82-4
M. Wt: 372.3 g/mol
InChI Key: OKLNKVUJLBLOSU-UHFFFAOYSA-N
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Description

Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is a chemical compound with the molecular formula C18H30BrNO2 and a molecular weight of 372.34 g/mol . This compound is characterized by the presence of a triethylamine group attached to a benzyloxy moiety, which is further substituted with a bromine atom and a pentyloxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- can be achieved through a multi-step process involving the following key steps:

    Etherification: The attachment of the pentyloxy group to the benzyloxy moiety.

    Amine Substitution: The final step involves the substitution of the triethylamine group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- involves its interaction with specific molecular targets and pathways. The triethylamine group can act as a base, facilitating various chemical reactions. The bromine and pentyloxy groups can participate in interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine and pentyloxy groups allows for unique interactions and reactivity compared to other similar amines.

Properties

CAS No.

109965-82-4

Molecular Formula

C18H30BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

2-[(5-bromo-2-pentoxyphenyl)methoxy]-N,N-diethylethanamine

InChI

InChI=1S/C18H30BrNO2/c1-4-7-8-12-22-18-10-9-17(19)14-16(18)15-21-13-11-20(5-2)6-3/h9-10,14H,4-8,11-13,15H2,1-3H3

InChI Key

OKLNKVUJLBLOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)COCCN(CC)CC

Origin of Product

United States

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